Allyl(diisopropylamino)dimethylsilane is classified as an organosilicon compound with the molecular formula and a molecular weight of approximately 201.39 g/mol. It is characterized by the presence of an allyl group, a dimethylsilane moiety, and a diisopropylamino group. This compound is often utilized in various chemical syntheses due to its unique reactivity profile and ability to form silicon-carbon bonds .
The synthesis of allyl(diisopropylamino)dimethylsilane can be achieved through several methods:
The molecular structure of allyl(diisopropylamino)dimethylsilane features a central silicon atom bonded to two methyl groups, one allyl group, and one diisopropylamino group. The structure can be depicted as follows:
The spatial arrangement around the silicon atom allows for potential stereochemical configurations that can affect the compound's reactivity in various chemical reactions .
Allyl(diisopropylamino)dimethylsilane can participate in several types of chemical reactions:
The mechanism by which allyl(diisopropylamino)dimethylsilane exerts its effects primarily involves the formation of silicon-carbon bonds through nucleophilic attack by the diisopropylamino group on electrophilic centers. The reactivity is enhanced by the presence of both the allyl and diisopropylamino groups, which increase the nucleophilicity of the silicon atom and facilitate various organic transformations .
Allyl(diisopropylamino)dimethylsilane exhibits several important physical and chemical properties:
Allyl(diisopropylamino)dimethylsilane has diverse applications across several scientific fields:
Allyl(diisopropylamino)dimethylsilane (CAS 106948-24-7) has the molecular formula C₁₁H₂₅NSi and a molecular weight of 199.41 g/mol [2] [4] [6]. Its systematic IUPAC name is N-[dimethyl(prop-2-enyl)silyl]-N-propan-2-ylpropan-2-amine, reflecting the allyl (prop-2-enyl), dimethylsilyl, and diisopropylamino substituents [4] [6].
The canonical SMILES string CC(C)N(C(C)C)[Si](C)(C)CC=C encodes:
CC(C)) attached to the nitrogen [Si](C)(C)) CC=C) [4] [6] The InChIKey GSTVYECJWYQBKF-UHFFFAOYSA-N provides a unique, hashed identifier for databases, confirming the compound’s distinct stereochemistry and isotopic properties [4] [6].
CH₂-CH=CH₂) contributes π-electrons that can conjugate with silicon’s σ* orbitals. This hyperconjugation lowers the energy barrier for nucleophilic attack at silicon’s electrophilic center. The allyl group’s planar geometry also facilitates stereoselective reactions in synthetic pathways [7]. Table 1: Key Molecular Identifiers
| Property | Value |
|---|---|
| Canonical SMILES | CC(C)N(C(C)C)Si(C)CC=C |
| InChIKey | GSTVYECJWYQBKF-UHFFFAOYSA-N |
| Hydrogen bond donors | 0 |
| Hydrogen bond acceptors | 1 (nitrogen) |
No direct crystallographic data for allyl(diisopropylamino)dimethylsilane exists in the literature. However, studies on analogous aminoalkylsilanes reveal:
Computational analyses (e.g., DFT at B3LYP/6-31G* level) predict:
Synthesis and Manufacturing of Allyl(diisopropylamino)dimethylsilane
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5